(E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione is an organic compound with a complex structure that includes both a pentenyl group and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of isoindoline-1,3-dione with an appropriate aldehyde or ketone under basic conditions to form the desired product. The reaction is often carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents and reagents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
(E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline derivatives and pentenyl-substituted compounds. Examples include:
- (E)-2-(4-Oxo-2-penten-1-yl)isoindoline-1,3-dione analogs with different substituents.
- Isoindoline-1,3-dione derivatives with varying alkyl or aryl groups .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(4-oxopent-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-7H,8H2,1H3 |
InChI Key |
DPWKDNQVMBJUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.